molecular formula C22H22N6O2S B11251858 N-(2,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11251858
M. Wt: 434.5 g/mol
InChI Key: XSKCQYCQGXDUDK-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazolotriazine core, followed by the introduction of the phenyl and acetyl groups through various substitution reactions. Common reagents used in these reactions include acyl chlorides, amines, and thiols under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. Detailed studies on the binding affinity and specificity of this compound are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE include other triazolotriazine derivatives with varying substituents. Examples include:

  • N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE
  • N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N-(2,5-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE lies in its specific substituents, which can impart unique biological activities and chemical reactivity compared to other triazolotriazine derivatives.

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N6O2S/c1-13-5-8-16(9-6-13)11-18-20(30)24-21-25-26-22(28(21)27-18)31-12-19(29)23-17-10-14(2)4-7-15(17)3/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,25,30)

InChI Key

XSKCQYCQGXDUDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)C)C)NC2=O

Origin of Product

United States

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